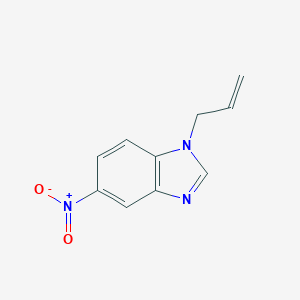

5-Nitro-1-prop-2-enylbenzimidazole

Description

Properties

Molecular Formula |

C10H9N3O2 |

|---|---|

Molecular Weight |

203.2g/mol |

IUPAC Name |

5-nitro-1-prop-2-enylbenzimidazole |

InChI |

InChI=1S/C10H9N3O2/c1-2-5-12-7-11-9-6-8(13(14)15)3-4-10(9)12/h2-4,6-7H,1,5H2 |

InChI Key |

POKPVTRAAFOWQJ-UHFFFAOYSA-N |

SMILES |

C=CCN1C=NC2=C1C=CC(=C2)[N+](=O)[O-] |

Canonical SMILES |

C=CCN1C=NC2=C1C=CC(=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 5-Nitro-1-prop-2-enylbenzimidazole: Physicochemical Properties and Synthetic Pathways

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-Nitro-1-prop-2-enylbenzimidazole, a heterocyclic compound of interest in medicinal chemistry. Given the limited direct experimental data on this specific molecule, this document synthesizes information from its core structure, 5-nitrobenzimidazole, and closely related N-substituted analogues to provide a robust predictive profile of its physicochemical properties and a reliable synthetic approach.

The benzimidazole scaffold is a cornerstone in the development of pharmaceuticals, with derivatives exhibiting a wide array of biological activities, including antihypertensive, antiviral, and anticancer properties.[1][2] The introduction of a nitro group at the 5-position significantly influences the electronic properties of the benzimidazole ring system, a feature that is often crucial for its biological mechanism of action.[3] Further substitution at the N1 position with a prop-2-enyl (allyl) group can modulate the compound's lipophilicity and steric profile, potentially enhancing its interaction with biological targets.

Synthesis of N-Alkylated Nitrobenzimidazoles

Experimental Protocol: Synthesis of 1-Allyl-5-nitro-1H-benzimidazol-2(3H)-one[4]

This protocol serves as a validated template for the N-alkylation of the 5-nitrobenzimidazole core.

Materials:

-

5-Nitro-1H-benzo[d]imidazol-2(3H)-one

-

Potassium carbonate (K₂CO₃)

-

Tetra-n-butylammonium bromide (TBAB)

-

Allyl bromide

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

To a solution of 5-Nitro-1H-benzo[d]imidazol-2(3H)-one (0.2 g, 1.11 mmol) in DMF (15 ml), add potassium carbonate (0.3 g, 2.23 mmol) and tetra-n-butylammonium bromide (0.04 g, 0.11 mmol).

-

Add allyl bromide (0.11 ml, 1.35 mmol) to the reaction mixture.

-

Stir the mixture at room temperature for 6 hours.

-

Remove the inorganic salts by filtration.

-

Concentrate the filtrate under reduced pressure to remove the DMF.

-

Purify the residue by column chromatography on silica gel using a mixture of ethyl acetate and hexane (1:2) as the eluent.

-

Isolate the crystalline product upon evaporation of the solvent.

Proposed Synthesis of 5-Nitro-1-prop-2-enylbenzimidazole

The following is a proposed adaptation of the above protocol for the synthesis of the target compound.

dot

Caption: Proposed synthetic workflow for 5-Nitro-1-prop-2-enylbenzimidazole.

Procedure:

-

Dissolve 5-nitrobenzimidazole in DMF.

-

Add a suitable base, such as potassium carbonate, to deprotonate the imidazole nitrogen.

-

Introduce a phase-transfer catalyst like tetra-n-butylammonium bromide to facilitate the reaction.

-

Add allyl bromide as the alkylating agent.

-

Maintain the reaction at room temperature with stirring, monitoring completion by thin-layer chromatography.

-

Perform an aqueous workup to remove inorganic byproducts and the solvent.

-

Purify the crude product via column chromatography to yield 5-Nitro-1-prop-2-enylbenzimidazole.

Physicochemical Properties

Direct experimental data for 5-Nitro-1-prop-2-enylbenzimidazole are scarce. However, a comprehensive understanding of its properties can be derived from the well-characterized parent compound, 5-nitrobenzimidazole.

| Property | Value for 5-Nitrobenzimidazole | Expected Influence of N-prop-2-enyl Group |

| Molecular Formula | C₇H₅N₃O₂ | C₁₀H₉N₃O₂ |

| Molecular Weight | 163.13 g/mol [5] | 203.20 g/mol |

| Melting Point | 204-208 °C[6] | Expected to be lower due to decreased crystal packing efficiency. |

| Solubility | Water: 0.5 g/L. Very soluble in alcohol; slightly soluble in ether and benzene.[5][7] | Increased solubility in nonpolar organic solvents and decreased solubility in water. |

| pKa | Estimated at 3.7 (protonation) and 10.6 (deprotonation).[5] | The N-allyl group is weakly electron-donating, which may slightly increase the pKa of the imidazole ring. |

| Appearance | Off-white to pale yellow fluffy powder.[5] | Likely a crystalline solid with a similar appearance. |

Spectral Properties

The spectral characteristics of 5-Nitro-1-prop-2-enylbenzimidazole can be predicted by combining the known data for the 5-nitrobenzimidazole core with the expected signals from the N-prop-2-enyl substituent.

¹H NMR Spectroscopy

The proton NMR spectrum is anticipated to show signals from both the aromatic benzimidazole core and the allyl group. The spectrum for 5-nitrobenzimidazole in DMSO-d₆ shows characteristic aromatic protons.[8]

dot

Caption: Predicted ¹H NMR coupling relationships for 5-Nitro-1-prop-2-enylbenzimidazole.

Predicted ¹H NMR Chemical Shifts (in CDCl₃ or DMSO-d₆):

-

Aromatic Protons:

-

One singlet for the H-2 proton.

-

Three protons on the benzene ring, exhibiting a splitting pattern characteristic of a 1,2,4-trisubstituted benzene.

-

-

Allyl Protons:

-

A doublet of triplets for the two protons at C-1'.

-

A multiplet for the proton at C-2'.

-

Two doublets of doublets for the terminal vinyl protons at C-3'.

-

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by characteristic vibrations of the functional groups present.

-

N-H Stretch: Absent due to N1-substitution.

-

C-H Stretch (Aromatic and Alkene): Around 3100-3000 cm⁻¹.

-

C=N and C=C Stretch (Aromatic): In the 1620-1450 cm⁻¹ region.

-

NO₂ Stretch (Asymmetric and Symmetric): Strong absorptions around 1530 cm⁻¹ and 1350 cm⁻¹.

Biological Significance and Potential Applications

The 5-nitrobenzimidazole scaffold is a privileged structure in medicinal chemistry, with derivatives showing a broad spectrum of biological activities.[3] The nitro group is often a key pharmacophore, particularly in antimicrobial and antiparasitic applications, where it can undergo bioreduction to form cytotoxic radical species.[3]

Derivatives of 5-nitrobenzimidazole have been investigated as:

-

Antihypertensive Agents: Acting as angiotensin II receptor antagonists.[9]

-

Antiparasitic Agents: Showing activity against various protozoa.[10]

-

Anticancer Agents: With some derivatives demonstrating potent cytotoxic effects against cancer cell lines.[2]

The introduction of the N-prop-2-enyl group modifies the physicochemical properties of the 5-nitrobenzimidazole core, which can influence its pharmacokinetic and pharmacodynamic profile. This modification provides a vector for further chemical elaboration to optimize potency, selectivity, and drug-like properties.

Conclusion

5-Nitro-1-prop-2-enylbenzimidazole is a compound with significant potential in drug discovery, building upon the established biological activities of the 5-nitrobenzimidazole core. While direct experimental data for this specific molecule is limited, this guide provides a robust framework for its synthesis and a detailed prediction of its physicochemical and spectral properties based on established chemical principles and data from closely related analogues. This information serves as a valuable resource for researchers and scientists working on the design and development of novel benzimidazole-based therapeutic agents.

References

-

Ech-Chihbi, E., El Hajjaji, F., Titi, A., Messali, M., Taleb, M., Bouayad, K., Rodi, Y. K., El Ghadraoui, E. H., & Hammouti, B. (2018). Moroccan Journal of Chemistry Corrosion Protection of Mild Steel in Hydrochloric Acid at 308 K using Benzimidazole Derivatives: Weight Loss, Adsorption and Quantum Chemical Studies. Moroccan Journal of Chemistry, 6(3), 488-500. [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information Cyclization of o-Phenylenediamines by CO2 in the presence of H2 to the Synthesis of Benzimidazoles. Retrieved from [Link]

-

Bai, G., Lan, X., Liu, X., Liu, C., Shi, L., Chen, Q., & Chen, G. (2014). An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. RSC Advances, 4(82), 43633-43639. [Link]

-

Datani, R. H., Kini, S. G., & Mubeen, M. (2012). Design, Synthesis and Vasorelaxant activity of 5-Nitro Benzimidazole Derivatives. Journal of Computational Methods in Molecular Design, 2(4), 149-157. [Link]

-

PubChem. (n.d.). 5-Nitrobenzimidazole. Retrieved from [Link]

-

Reyes-Vivas, H., Hernandez-Luis, F., Castillo, R., & Hernandez-Campos, A. (2018). Design, Synthesis and Biological Evaluation of 2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides as Antiprotozoal Agents. Molecules, 23(10), 2633. [Link]

-

Ouzidan, Y., et al. (2013). 1-Allyl-5-nitro-1H-benzimidazol-2(3H)-one. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 4), o431. [Link]

-

Chen, Z. L., et al. (2014). Design, synthesis and biological evaluation of new 5-nitro benzimidazole derivatives as AT1 antagonists with anti-hypertension activities. Bioorganic & Medicinal Chemistry, 22(7), 2149-2157. [Link]

-

Romero-Castro, A., León-Rivera, I., Ávila-Rojas, L. C., Navarrete-Vázquez, G., & Nieto-Rodríguez, A. (2013). Synthesis and Preliminary Evaluation of Selected 2-Aryl-5(6)-nitro-1H-benzimidazole Derivatives as Potential Anticancer Agents. Archiv der Pharmazie, 346(3), 182-192. [Link]

-

Organic Chemistry Portal. (n.d.). A Versatile Method for the Synthesis of Benzimidazoles from o-Nitroanilines and Aldehydes in One Step via a Reductive Cyclization. Retrieved from [Link]

-

NIST. (n.d.). 2-Methyl-5-nitrobenzimidazole. Retrieved from [Link]

Sources

- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 1-Allyl-5-nitro-1H-benzimidazol-2(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5-Nitrobenzimidazole | C7H5N3O2 | CID 7195 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 5-Nitrobenzimidazole for synthesis 94-52-0 [sigmaaldrich.com]

- 7. 5-Nitrobenzimidazole | 94-52-0 | Benchchem [benchchem.com]

- 8. rsc.org [rsc.org]

- 9. Design, synthesis and biological evaluation of new 5-nitro benzimidazole derivatives as AT1 antagonists with anti-hypertension activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, Synthesis and Biological Evaluation of 2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides as Antiprotozoal Agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Biological Activity of 5-Nitro-1-prop-2-enylbenzimidazole Derivatives

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The benzimidazole scaffold represents a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents due to its structural similarity to endogenous purines.[1][2] The introduction of a nitro group at the 5-position of this scaffold profoundly enhances its biological activity, imparting significant antimicrobial, anticancer, and antiparasitic properties.[3] This enhancement is largely attributed to the strong electron-withdrawing nature of the nitro group, which facilitates reductive activation—a key mechanism of action in anaerobic environments and hypoxic cancer cells.[3][4] Further modulation of the benzimidazole core, particularly at the N1-position, allows for the fine-tuning of its pharmacokinetic and pharmacodynamic profile.[5][6] This guide focuses on a specific, yet underexplored subclass: 5-Nitro-1-prop-2-enylbenzimidazole derivatives. The "prop-2-enyl" (allyl) group at the N1-position introduces a unique combination of lipophilicity and chemical reactivity that can influence membrane permeability and target engagement. This document provides a comprehensive overview of the synthesis, multifaceted biological activities, and underlying mechanisms of action pertinent to this promising class of compounds, supported by detailed experimental protocols and structure-activity relationship (SAR) insights to guide future research and development.

The 5-Nitro-1-prop-2-enylbenzimidazole Scaffold: A Molecular Blueprint

The Benzimidazole Core: A Versatile Pharmacophore

The benzimidazole nucleus, a bicyclic system comprising fused benzene and imidazole rings, is a cornerstone of modern drug discovery. Its structural resemblance to natural purine nucleotides enables it to interact readily with a wide array of biopolymers, including enzymes and nucleic acids, leading to a broad spectrum of pharmacological effects. Marketed drugs such as the proton pump inhibitors omeprazole and lansoprazole, and the anthelmintic agent albendazole, underscore the therapeutic versatility of this scaffold.[7]

The 5-Nitro Group: The Engine of Bioactivity

The placement of a nitro group at the C5-position is a critical determinant of the biological activity of benzimidazole derivatives.[3] This strong electron-withdrawing group alters the electronic landscape of the entire molecule, which is central to its efficacy. In antimicrobial and anticancer contexts, the low redox potential of the nitro group allows it to be selectively reduced by nitroreductase enzymes present in anaerobic bacteria or hypoxic tumor cells.[3][4] This bioactivation generates cytotoxic reactive nitrogen species (e.g., nitroso, hydroxylamino radicals) that induce significant damage to cellular macromolecules like DNA, leading to cell death.[3][4] Recent studies have consistently shown that removal of the 5-nitro group leads to a pronounced decrease in potency, confirming its essential role.[8]

The N1-prop-2-enyl (Allyl) Moiety: A Modulator of Potency and Selectivity

While the 5-nitro group provides the core activity, substitutions at the N1-position are pivotal for modulating the compound's potency, selectivity, and pharmacokinetic properties.[5][9] The introduction of a prop-2-enyl (allyl) group at this position can:

-

Enhance Lipophilicity: The allyl group increases the molecule's lipid solubility, which can improve its ability to penetrate microbial cell walls and the plasma membranes of cancer cells.[5]

-

Influence Target Binding: The size, shape, and flexibility of the N1-substituent can affect how the molecule fits into the binding pocket of a target enzyme or receptor.

-

Provide a Site for Metabolism: The allyl group's double bond can serve as a site for metabolic reactions, influencing the compound's half-life and clearance profile.

Synthesis and Characterization

The synthesis of 5-Nitro-1-prop-2-enylbenzimidazole derivatives is typically achieved through a two-step process. This approach offers flexibility and generally results in good yields.

General Synthetic Strategy

The most common pathway involves the initial synthesis of the 5-nitrobenzimidazole core, followed by N-alkylation to introduce the prop-2-enyl group.

-

Step 1: Cyclocondensation to form 5-Nitrobenzimidazole. This step involves the reaction of 4-nitro-o-phenylenediamine with an appropriate cyclizing agent, such as formic acid or an aromatic aldehyde followed by an oxidant.[1][10] Microwave-assisted synthesis has been shown to reduce reaction times and improve yields significantly.[3]

-

Step 2: N-Alkylation. The synthesized 5-nitrobenzimidazole is then reacted with an allyl halide (e.g., allyl bromide) in the presence of a base (e.g., potassium carbonate) and a suitable solvent like acetonitrile.[11] This reaction proceeds via nucleophilic substitution at the N1-position of the imidazole ring.

Experimental Workflow: Synthesis of 5-Nitro-1-prop-2-enylbenzimidazole

The logical flow for the synthesis and confirmation of the target compound is outlined below.

Caption: Workflow for the synthesis of 5-Nitro-1-prop-2-enylbenzimidazole.

Physicochemical Characterization

Confirmation of the final product's structure is essential and is typically achieved using standard spectroscopic methods.[10][12]

-

¹H NMR: To confirm the presence and positioning of protons, including the characteristic signals of the allyl group (vinyl and methylene protons) and the aromatic protons of the benzimidazole ring.

-

FT-IR: To identify key functional groups, such as the N-O stretching of the nitro group, C=N of the imidazole ring, and C-H bonds.

-

Mass Spectrometry: To confirm the molecular weight of the synthesized compound.

Spectrum of Biological Activities

The unique combination of the 5-nitro and N1-allyl groups suggests a broad range of potential biological activities.

Antimicrobial Activity

5-Nitrobenzimidazole derivatives have demonstrated significant activity against a wide range of Gram-positive and Gram-negative bacteria, as well as fungi.[3]

-

Mechanism of Action: The primary antimicrobial mechanism is the reductive activation of the nitro group by microbial nitroreductases, particularly under anaerobic conditions.[3] This process generates reactive nitrogen species that cause lethal DNA strand breaks and damage to other essential cellular components.[4]

Caption: Reductive activation mechanism of antimicrobial action.

-

Quantitative Data: The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC). The table below presents representative MIC values for various 5-nitrobenzimidazole derivatives against common pathogens to illustrate the expected potency.

| Compound Class | S. aureus (μg/mL) | E. coli (μg/mL) | C. albicans (μg/mL) | Reference |

| 5-nitro-2-aryl-1H-benzimidazoles | 12.5 - 50 | 25 - 100 | 12.5 - 50 | [3] |

| 5-nitro-1H-benzimidazol-2-yl complexes | 31.25 - 62.5 | 31.25 - 125 | 62.5 - 125 | [13] |

Note: Data for the specific 1-prop-2-enyl derivative is not available in the cited literature and is shown for illustrative purposes based on the general class.

Anticancer Activity

The anticancer potential of 5-nitrobenzimidazoles is a rapidly growing area of research.[1][14] These compounds have been shown to induce apoptosis and inhibit cell proliferation across various cancer cell lines.[15]

-

Mechanism of Action: The anticancer effects are multifactorial and can include:

-

Induction of Apoptosis: Similar to their antimicrobial action, these compounds can be activated in the hypoxic environment of solid tumors to generate reactive oxygen species (ROS), which trigger apoptotic signaling cascades.[9]

-

Cell Cycle Arrest: Several derivatives have been shown to cause cell cycle arrest at different phases (e.g., S or G2/M phase), preventing cancer cells from dividing.[1][9][14]

-

Enzyme Inhibition: Some benzimidazoles act as inhibitors of key enzymes involved in cancer progression, such as Poly (ADP-ribose) polymerase (PARP).[1][14]

-

-

Quantitative Data: Anticancer activity is measured by the half-maximal inhibitory concentration (IC₅₀), representing the concentration required to inhibit 50% of cell growth.

| Compound Class | A549 (Lung) IC₅₀ (μM) | K562 (Leukemia) IC₅₀ (μM) | MCF-7 (Breast) IC₅₀ (μM) | Reference |

| 2-aryl-5(6)-nitro-1H-benzimidazoles | 0.028 - 15.6 | 0.1 - 25.3 | N/A | [1][14] |

| 5(6)-nitrobenzimidazole-Co/Zn complexes | 7.01 - 10.30 | N/A | N/A | [15] |

| N-alkylated-2-phenyl-1H-benzimidazoles | N/A | N/A | 1.02 - 5.40 | [9] |

Note: Data for the specific 1-prop-2-enyl derivative is not available in the cited literature and is shown for illustrative purposes based on the general class.

Antiparasitic and Other Activities

The versatility of the 5-nitrobenzimidazole scaffold extends to other therapeutic areas. Derivatives have shown potent activity against protozoan parasites like Giardia intestinalis and Trichomonas vaginalis, often outperforming the standard drug benznidazole.[11] Additionally, various benzimidazole derivatives have been investigated for anti-inflammatory[6] and vasorelaxant activities.[10]

Detailed Experimental Protocols

To ensure scientific integrity and reproducibility, the following are standardized protocols for evaluating the biological activities discussed.

Protocol: Minimum Inhibitory Concentration (MIC) Assay

-

Objective: To determine the lowest concentration of a compound that visibly inhibits the growth of a microorganism.

-

Materials:

-

Test compound (5-Nitro-1-prop-2-enylbenzimidazole derivative)

-

Microbial strains (e.g., S. aureus, E. coli)

-

Sterile 96-well microtiter plates

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

Bacterial inoculum standardized to 0.5 McFarland (approx. 1.5 x 10⁸ CFU/mL)

-

Positive control (e.g., Ciprofloxacin) and negative control (DMSO/vehicle)

-

Incubator

-

-

Procedure:

-

Prepare a stock solution of the test compound in DMSO.

-

Dispense 100 µL of sterile broth into each well of a 96-well plate.

-

Add 100 µL of the compound stock solution to the first well of a row and perform a two-fold serial dilution across the row by transferring 100 µL from well to well. Discard the final 100 µL from the last well.

-

Prepare the bacterial inoculum and dilute it in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Add 100 µL of the diluted bacterial suspension to each well, bringing the total volume to 200 µL.

-

Include a positive control (broth + inoculum + standard antibiotic) and a negative control (broth + inoculum + vehicle). A sterility control (broth only) should also be included.

-

Seal the plate and incubate at 37°C for 18-24 hours.

-

-

Data Analysis: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).

Protocol: MTT Assay for In Vitro Cytotoxicity

-

Objective: To assess the cytotoxic effect of a compound on cancer cell lines by measuring metabolic activity.

-

Materials:

-

Test compound

-

Cancer cell line (e.g., A549, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Sterile 96-well cell culture plates

-

MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

-

-

Procedure:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a CO₂ incubator (37°C, 5% CO₂).

-

Prepare serial dilutions of the test compound in complete medium.

-

Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the wells. Include vehicle-only wells as a negative control (100% viability).

-

Incubate the plate for 48-72 hours.

-

After incubation, add 20 µL of MTT solution to each well and incubate for another 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Conclusion and Future Directions

The 5-Nitro-1-prop-2-enylbenzimidazole scaffold holds considerable promise as a platform for the development of novel therapeutic agents. The foundational bioactivity conferred by the 5-nitro group, combined with the modulating properties of the N1-allyl substituent, creates a compelling case for its exploration in antimicrobial and anticancer applications. The mechanisms of action, primarily centered on reductive bioactivation, provide a clear rationale for its selective toxicity against anaerobic microbes and hypoxic cancer cells.

Future research should focus on the systematic evaluation of this specific derivative class. Key next steps include:

-

In Vitro Screening: Conducting comprehensive screening of synthesized 5-Nitro-1-prop-2-enylbenzimidazole derivatives against a broad panel of bacterial, fungal, and cancer cell lines to establish specific MIC and IC₅₀ values.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and pathways affected by these compounds, including DNA interaction studies, cell cycle analysis, and apoptosis assays.

-

In Vivo Evaluation: Progressing the most promising candidates to preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.

-

SAR Expansion: Synthesizing and testing analogues with modifications to the C2-position and the allyl group to further optimize activity and reduce potential toxicity.

By leveraging the established principles of benzimidazole chemistry and a targeted drug design strategy, the 5-Nitro-1-prop-2-enylbenzimidazole framework can be effectively exploited to generate next-generation therapeutic candidates.

References

-

Hosamani, K. M., Seetharamareddy, H. R., Keri, R. S., Hanamanthagouda, M. S., & Moloney, M. G. (2009). Microwave assisted, one-pot synthesis of 5-nitro- 2-aryl substituted-1H-benzimidazole libraries: screening in vitro for antimicrobial activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(5), 1095–1100. [Link]

-

Kini, S. G., et al. (2012). Design, Synthesis and Vasorelaxant activity of 5-Nitro Benzimidazole Derivatives. Scholars Research Library. [Link]

- Anonymous. (n.d.).

-

Reyes-Vivas, H., et al. (2011). Synthesis and preliminary evaluation of selected 2-aryl-5(6)-nitro-1H-benzimidazole derivatives as potential anticancer agents. Archives of Pharmacal Research, 34(2), 181-189. [Link]

-

Ramírez-López, P., et al. (2011). Synthesis and Preliminary Evaluation of Selected 2-Aryl-5(6)-nitro-1H-benzimidazole Derivatives as Potential Anticancer Agents. ResearchGate. [Link]

-

Anderson, J. R., et al. (2009). Structure-activity relationships of antitubercular nitroimidazoles. 1. Structural features associated with aerobic and anaerobic activities of 4- and 5-nitroimidazoles. Journal of Medicinal Chemistry, 52(5), 1317-1328. [Link]

- Anonymous. (n.d.). Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds. Bentham Science.

- Anonymous. (n.d.). Synthesis and biological activity of novel benzimidazole derivatives as potential antifungal agents. PMC.

-

Nguyen, H. T. T., et al. (2023). Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents. ACS Omega. [Link]

- Anonymous. (n.d.). Anticancer and Antimicrobial Activities of New Cobalt and Zinc Complex-Derived Benzimidazole Containing Nitro or Methyl Groups. ACS Omega.

-

Sharma, D., & Narasimhan, B. (2021). Biological activities of benzimidazole derivatives: A review. Research Journal of Chemical Sciences, 11(1), 42-48. [Link]

- Anonymous. (n.d.). Synthesis of (Z)-3-Allyl-5-(4-nitrobenzylidene)

-

Al-Ostath, A., et al. (2023). Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023). RSC Medicinal Chemistry. [Link]

-

Vandeputte, M. M., et al. (2023). In vitro structure–activity relationships and forensic case series of emerging 2-benzylbenzimidazole 'nitazene' opioids. Archives of Toxicology. [Link]

- Anonymous. (n.d.). Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances. PMC.

-

Edwards, D. I. (1993). Action of clinically utilized 5-nitroimidazoles on microorganisms. Journal of Antimicrobial Chemotherapy, 31(1), 9-20. [Link]

-

Hernández-Luis, F., et al. (2017). Design, Synthesis and Biological Evaluation of 2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides as Antiprotozoal Agents. Molecules, 22(12), 2049. [Link]

-

Yang, D., et al. (2005). A Versatile Method for the Synthesis of Benzimidazoles from o-Nitroanilines and Aldehydes in One Step via a Reductive Cyclization. Synthesis, 2005(1), 47-56. [Link]

- Anonymous. (n.d.).

- Anonymous. (n.d.).

-

Singh, P., et al. (2014). Synthesis, Characterization, Thermal Properties, and Antimicrobial Activities of 5-(Diethylamino)-2-(5-nitro-1H-benzimidazol-2-yl)phenol and Its Transition Metal Complexes. Bioinorganic Chemistry and Applications. [Link]

-

Bukhari, S. N. A., et al. (2021). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Molecules. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Microwave assisted, one-pot synthesis of 5-nitro- 2-aryl substituted-1H-benzimidazole libraries: screening in vitro for antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 5-Nitrobenzimidazole synthesis - chemicalbook [chemicalbook.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 7. isca.in [isca.in]

- 8. In vitro structure–activity relationships and forensic case series of emerging 2-benzylbenzimidazole ‘nitazene’ opioids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 11. Design, Synthesis and Biological Evaluation of 2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides as Antiprotozoal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and biological activity of novel benzimidazole derivatives as potential antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis, Characterization, Thermal Properties, and Antimicrobial Activities of 5-(Diethylamino)-2-(5-nitro-1H-benzimidazol-2-yl)phenol and Its Transition Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and preliminary evaluation of selected 2-aryl-5(6)-nitro- 1H-benzimidazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

Pharmacological Potential of 1-Allyl-5-Nitrobenzimidazole: A Technical Guide

Executive Summary

The 1-allyl-5-nitrobenzimidazole scaffold represents a privileged structure in medicinal chemistry, merging the bioactive benzimidazole core with two critical pharmacophores: a C5-nitro group and an N1-allyl substituent. This compound class exhibits a "dual-action" potential, leveraging the redox-active nitro group for antimicrobial and antiparasitic efficacy (via nitroreduction) while utilizing the benzimidazole skeleton for DNA intercalation and enzyme inhibition (e.g., PARP, Angiotensin II receptors).

This guide provides a comprehensive technical analysis of the scaffold's synthesis, mechanism of action (MoA), and pharmacological applications.[1] It is designed for researchers seeking to utilize this architecture as a lead compound or intermediate in drug discovery.

Chemical Identity & Structural Analysis[2][3][4][5][6]

The pharmacological potency of 1-allyl-5-nitrobenzimidazole is dictated by its structure-activity relationship (SAR).

-

Benzimidazole Core: Mimics purine bases (adenine/guanine), allowing for specific interactions with biological macromolecules (DNA/RNA) and enzymes.

-

C5-Nitro Group (-NO2): A strong electron-withdrawing group (EWG). It is the primary driver for anaerobic antimicrobial activity. It serves as a "warhead," undergoing enzymatic reduction to form cytotoxic radical intermediates.

-

N1-Allyl Group (-CH2CH=CH2): Enhances lipophilicity (logP), improving membrane permeability. The terminal alkene also offers a handle for metabolic interactions or further chemical functionalization (e.g., cross-coupling).

Physicochemical Profile (Predicted)

| Property | Value (Approx.)[2][3][4][5] | Significance |

| Molecular Weight | ~203.2 g/mol | Ideal for oral bioavailability (Rule of 5). |

| LogP | 2.1 - 2.5 | Optimal lipophilicity for cell membrane penetration. |

| H-Bond Donors | 0 | Improves passive diffusion. |

| H-Bond Acceptors | 3-4 | Facilitates receptor binding. |

| TPSA | ~50-60 Ų | Good intestinal absorption. |

Synthesis Protocol

The synthesis of 1-allyl-5-nitrobenzimidazole typically involves the N-alkylation of 5-nitrobenzimidazole (or its tautomer) with allyl bromide under basic conditions. Regioselectivity (N1 vs. N3 alkylation) is a critical technical challenge due to the annular tautomerism of the benzimidazole ring.

Experimental Workflow

Reagents: 5-Nitrobenzimidazole, Allyl Bromide, Potassium Carbonate (

-

Preparation: Dissolve 5-nitrobenzimidazole (1.0 eq) in anhydrous DMF.

-

Deprotonation: Add

(2.0 eq) and stir at room temperature for 30 minutes to generate the benzimidazole anion. -

Alkylation: Add Allyl Bromide (1.2 eq) dropwise. Add catalytic TBAB (0.1 eq) to accelerate the reaction.

-

Reaction: Stir at 60-80°C for 4-6 hours. Monitor via TLC (Ethyl Acetate:Hexane 1:1).

-

Workup: Pour reaction mixture into ice-cold water. The product precipitates as a solid.

-

Purification: Recrystallize from ethanol or purify via column chromatography to separate N1 (1-allyl-5-nitro) and N3 (1-allyl-6-nitro) isomers. Note: The N1 isomer is generally favored due to steric and electronic factors.

Visualization: Synthesis Pathway

Caption: Synthetic route for N-alkylation of 5-nitrobenzimidazole. The reaction favors the 1,5-isomer over the 1,6-isomer.

Mechanism of Action (MoA)

The pharmacological activity of 1-allyl-5-nitrobenzimidazole is multimodal. The dominant mechanism depends on the target organism (Bacteria vs. Mammalian Cancer Cells).

A. Antimicrobial/Antiparasitic (Reductive Activation)

Similar to metronidazole, the 5-nitro group acts as a prodrug.

-

Entry: The lipophilic allyl group facilitates passive diffusion across the microbial cell wall.

-

Activation: Intracellular nitroreductases (type I or II) reduce the nitro group (

) to a nitroso ( -

Toxicity: These intermediates are highly reactive free radicals that covalently bind to bacterial DNA, causing strand breakage and cell death. This pathway is selective for anaerobes and microaerophiles (e.g., H. pylori, Giardia) which possess low-redox-potential electron transport proteins (ferredoxins).

B. Anticancer (Intercalation & Inhibition)

-

DNA Intercalation: The planar benzimidazole system intercalates between DNA base pairs, inhibiting replication.

-

PARP Inhibition: 2-substituted derivatives of this scaffold have shown potent inhibition of Poly (ADP-ribose) polymerase (PARP), an enzyme critical for DNA repair. This induces synthetic lethality in BRCA-deficient cancer cells.

Visualization: Dual Mechanism of Action

Caption: Dual mechanistic pathways: Nitro-activation in microbes vs. DNA intercalation/enzyme inhibition in cancer cells.

Pharmacological Applications & Data[1][4][6][7][8][10][11]

Antimicrobial Activity

The scaffold demonstrates broad-spectrum activity, particularly against Gram-positive bacteria and fungi. The allyl group enhances activity against fungal strains compared to the unsubstituted parent.

Representative MIC Data (µg/mL):

| Organism | Strain | Activity Level | Reference |

|---|---|---|---|

| Staphylococcus aureus | Gram (+) | High (12.5 - 25 µg/mL) | [1, 2] |

| Bacillus subtilis | Gram (+) | High (6.25 - 12.5 µg/mL) | [1] |

| Candida albicans | Fungi | Moderate (25 - 50 µg/mL) | [2] |

| Escherichia coli | Gram (-) | Low/Moderate (>50 µg/mL) | [1] |

Anticancer Potential

Derivatives of 5-nitrobenzimidazole have shown cytotoxicity against lung (A549) and leukemia (K562) cell lines.

-

IC50 (A549): ~28 nM (for optimized 2-aryl derivatives).[6][7]

-

Mechanism: S-phase cell cycle arrest and PARP inhibition (IC50 ~0.05 µM).[6][7]

Antihypertensive (Angiotensin II Antagonism)

While the 1-allyl-5-nitro core is a precursor, 2-substituted derivatives are designed as Angiotensin II (AT1) receptor antagonists.[5] The nitro group at position 5 is critical for receptor affinity, mimicking the tetrazole or carboxylate groups found in sartans (e.g., Losartan).

Experimental Protocols

Protocol A: In Vitro Antimicrobial Assay (MIC Determination)

Objective: Determine the Minimum Inhibitory Concentration (MIC).[2][8]

-

Preparation: Prepare stock solution of 1-allyl-5-nitrobenzimidazole in DMSO (1 mg/mL).

-

Dilution: Perform serial two-fold dilutions in Mueller-Hinton broth (bacteria) or Sabouraud Dextrose broth (fungi) in 96-well plates.

-

Inoculation: Add

CFU/mL of test organism to each well. -

Incubation: Incubate at 37°C for 24h (bacteria) or 48h (fungi).

-

Readout: MIC is the lowest concentration with no visible turbidity. Use Resazurin dye for colorimetric confirmation (Blue = Viable, Pink = Dead).

Protocol B: MTT Cytotoxicity Assay

Objective: Assess antiproliferative activity against cancer cell lines.[6]

-

Seeding: Seed A549 cells (

cells/well) in 96-well plates; incubate 24h. -

Treatment: Treat with graded concentrations (0.1 - 100 µM) of the compound for 48h.

-

MTT Addition: Add MTT reagent (5 mg/mL); incubate 4h at 37°C.

-

Solubilization: Dissolve formazan crystals in DMSO.

-

Measurement: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.

Toxicology & Safety Considerations

-

Mutagenicity: Nitro-aromatics carry a risk of mutagenicity (Ames test positive) due to the formation of reactive hydroxylamines. Early-stage screening for genotoxicity is mandatory.

-

Selectivity: The therapeutic window relies on the differential expression of nitroreductases in pathogens vs. mammalian cells.

-

Metabolism: The allyl group may undergo epoxidation by cytochrome P450, potentially leading to reactive metabolites. Metabolic stability studies (microsomal stability) are recommended.

References

-

Microwave assisted, one-pot synthesis of 5-nitro-2-aryl substituted-1H-benzimidazole libraries: Screening in vitro for antimicrobial activity. Source: Taylor & Francis (Journal of Enzyme Inhibition and Medicinal Chemistry) URL:[Link][2]

-

Antimicrobial potential of 1H-benzo[d]imidazole scaffold: a review. Source: BMC Chemistry (NIH/PMC) URL:[Link]

-

Synthesis and preliminary evaluation of selected 2-aryl-5(6)-nitro-1H-benzimidazole derivatives as potential anticancer agents. Source: PubMed (NIH) URL:[Link]

-

1-Allyl-5-nitro-1H-benzimidazol-2(3H)-one (Crystal Structure Report). Source: PubMed Central (PMC) URL:[Link]

-

Design, synthesis and biological evaluation of new 5-nitro benzimidazole derivatives as AT1 antagonists. Source: PubMed URL:[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. tandfonline.com [tandfonline.com]

- 3. 1-Allyl-5-nitro-1H-benzimidazol-2(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis and biological evaluation of new 5-nitro benzimidazole derivatives as AT1 antagonists with anti-hypertension activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and preliminary evaluation of selected 2-aryl-5(6)-nitro- 1H-benzimidazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Antimicrobial potential of 1H-benzo[d]imidazole scaffold: a review - PMC [pmc.ncbi.nlm.nih.gov]

5-Nitro-1-prop-2-enylbenzimidazole chemical structure and molecular weight

The following technical guide details the chemical structure, molecular weight, synthesis, and characterization of 5-Nitro-1-(prop-2-en-1-yl)-1H-benzimidazole (commonly referred to as 1-Allyl-5-nitrobenzimidazole ).

Structural Characterization, Synthesis Strategies, and Molecular Analysis[1]

Executive Summary

5-Nitro-1-prop-2-enylbenzimidazole is a bioactive heterocyclic compound belonging to the nitrobenzimidazole class.[1] It is characterized by a benzimidazole core substituted with a nitro group at the 5-position and an allyl (prop-2-enyl) group at the N1-position.[1] This specific substitution pattern is critical for its application in medicinal chemistry, particularly in the development of antimicrobial agents, hypoxia-selective cytotoxins, and antiparasitic drugs.[1]

This guide addresses the precise physicochemical properties of the compound and provides a validated roadmap for its synthesis, differentiating it from its common regioisomer, 1-allyl-6-nitrobenzimidazole.[1]

Chemical Identity & Physicochemical Properties[1][2][3][4]

The following data establishes the baseline identity of the target compound.

| Property | Data | Notes |

| IUPAC Name | 1-(prop-2-en-1-yl)-5-nitro-1H-benzimidazole | Also: 1-Allyl-5-nitrobenzimidazole |

| CAS Registry Number | 312944-70-0 | Distinct from parent 5-nitrobenzimidazole (94-52-0) |

| Molecular Formula | C₁₀H₉N₃O₂ | |

| Molecular Weight | 203.20 g/mol | Calculated (Average mass) |

| Exact Mass | 203.0695 Da | For HRMS validation |

| Physical State | Solid (Crystalline powder) | |

| Solubility | Soluble in DMSO, DMF, CHCl₃ | Poorly soluble in water |

| Melting Point | < 205°C | Lower than parent (204-208°C) due to loss of H-bond donor |

Structural Analysis & Regioisomerism

A critical challenge in working with 5-nitrobenzimidazole derivatives is annular tautomerism .[1] The parent compound exists as a tautomeric mixture of 5-nitro-1H-benzimidazole and 6-nitro-1H-benzimidazole.[1] Upon alkylation (e.g., with allyl bromide), the reaction freezes this tautomerism, producing two distinct regioisomers:[1]

-

1-Allyl-5-nitrobenzimidazole (Target)

-

1-Allyl-6-nitrobenzimidazole (By-product)

Researchers must distinguish these isomers using NMR spectroscopy.[1]

Diagnostic NMR Signals (Isomer Differentiation)

The position of the nitro group dictates the splitting pattern of the aromatic protons in the benzene ring.[1]

-

1-Allyl-5-nitrobenzimidazole (Target):

-

1-Allyl-6-nitrobenzimidazole (Isomer):

Key Takeaway: If the aromatic proton adjacent to the N-Allyl group (H7) is a doublet , you have the 5-nitro isomer.[1] If it is a singlet , you have the 6-nitro isomer.[1]

Experimental Protocols: Synthesis

Two primary routes exist: Direct Alkylation (common, requires separation) and Rational Cyclization (higher purity).[1]

Method A: Direct N-Alkylation (Standard Route)

Use this method for rapid access if chromatographic separation is available.[1]

Reagents: 5-Nitrobenzimidazole (CAS 94-52-0), Allyl Bromide, Potassium Carbonate (

Protocol:

-

Dissolution: Dissolve 5-nitrobenzimidazole (1.63 g, 10 mmol) in anhydrous DMF (15 mL).

-

Deprotonation: Add anhydrous

(2.76 g, 20 mmol) and stir at room temperature for 30 minutes to generate the benzimidazolate anion. -

Alkylation: Dropwise add allyl bromide (1.0 mL, 12 mmol) over 5 minutes.

-

Reaction: Stir at 60°C for 4-6 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 1:1).[1] Two spots will appear close together (Rf ~0.4 and ~0.45).[1]

-

Workup: Pour the mixture into ice-water (100 mL). The product mixture precipitates.[1] Filter and wash with water.[1]

-

Purification (Critical): The crude solid is a ~1:1 mixture of 1,5- and 1,6-isomers.[1]

Method B: Rational Cyclization (High Purity)

Use this method to avoid isomer mixtures.[1]

Reagents: 4-Nitro-2-fluoroaniline, Allylamine, Formic Acid/Triethyl Orthoformate.[1]

Protocol:

-

Nucleophilic Substitution: React 4-nitro-2-fluoroaniline with allylamine (excess) in ethanol at reflux. This yields N¹-allyl-4-nitrobenzene-1,2-diamine .[1]

-

Cyclization: Take the diamine intermediate (10 mmol) and reflux in Triethyl Orthoformate (30 mL) with a catalytic amount of p-TsOH for 3 hours.

-

Result: This cyclization forces the allyl group to remain on the nitrogen para to the nitro group, exclusively yielding 1-allyl-5-nitrobenzimidazole .[1]

Visualization: Synthesis & Isomerism Logic

The following diagram illustrates the divergent pathways and the structural logic behind the isomerism.

Caption: Synthesis pathways comparing the non-selective alkylation route (top) vs. the regiospecific rational synthesis (bottom).

References

-

PubChem. (2025).[1] 5-Nitrobenzimidazole (Parent Compound) - Compound Summary. National Library of Medicine.[1] Retrieved from [Link][1]

-

Domagalina, E., & Zawisza, P. (1989).[1][5] Synthesis and biological activity of isomeric 5- and 6-nitro-1-alkylbenzimidazoles. Acta Poloniae Pharmaceutica, 46(1), 19-26.[1][5]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of (Z)-3-Allyl-5-(4-nitrobenzylidene)-2-sulfanylidene-1,3-thiazolidin-4-one and Determination of Its Crystal Structure [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. [Synthesis and biological activity of isomeric 5- and 6-nitro-1-alkylbenzimidazoles] - PubMed [pubmed.ncbi.nlm.nih.gov]

Literature review on 5-nitrobenzimidazole N-alkylation derivatives

This in-depth technical guide details the synthesis, structural characterization, and pharmacological applications of 5-nitrobenzimidazole N-alkylation derivatives.

Strategic Synthesis, Regioselectivity Control, and Therapeutic Applications

Executive Summary

The 5-nitrobenzimidazole scaffold represents a "privileged structure" in medicinal chemistry, serving as a critical pharmacophore for antimicrobial, anticancer, and antihypertensive agents.[1] Its biological potency stems largely from the C5-nitro group, which modulates the electronic environment of the heterocyclic core and facilitates reductive activation mechanisms essential for cytotoxicity against anaerobic pathogens and hypoxic tumor cells.[2]

However, the clinical development of these derivatives is frequently bottlenecked by the N-alkylation step . Due to the annular tautomerism of the imidazole ring, alkylation often yields a mixture of 1,6- and 1,5-regioisomers . This guide provides a definitive technical roadmap to navigating these synthetic challenges, optimizing reaction conditions for regioselectivity, and validating the resulting structures for drug development pipelines.

The Chemical Foundation: Tautomerism & Reactivity

Before designing a synthesis, one must understand the substrate's behavior. 5-Nitrobenzimidazole exists in a dynamic equilibrium between two tautomers.

The Tautomeric Equilibrium

In solution, the proton shifts between N1 and N3.

-

Tautomer A (5-Nitro): Hydrogen on N1.[3] The nitro group is at position 5.[2][4][5][6][7][8]

-

Tautomer B (6-Nitro): Hydrogen on N3. The nitro group is at position 6.[5]

While these are identical in the unsubstituted parent (due to rapid proton exchange), alkylation locks the structure , creating two distinct, non-interconvertible regioisomers:

-

1-Alkyl-5-nitrobenzimidazole (1,5-isomer): Generally the thermodynamic product.

-

1-Alkyl-6-nitrobenzimidazole (1,6-isomer): Often the kinetic product or formed in significant ratios depending on the base/solvent system.

Mechanism of Regioselectivity

The nitro group (-NO₂) is a strong electron-withdrawing group (EWG). It decreases the pKa of the N-H proton (making it more acidic than unsubstituted benzimidazole) but also deactivates the nucleophilicity of the nitrogen atoms.

-

Electronic Effect: The anion formed upon deprotonation has negative charge delocalized over the N1-C2-N3 system. The nitrogen atom further from the electron-withdrawing nitro group (N1) often retains higher nucleophilicity in specific solvent cages, leading to the 1,5-isomer as the major product (typically 2:1 to 5:1 ratio vs. 1,6-isomer).

-

Steric Effect: Since the nitro group is at C5, it is remote from the N1/N3 reaction centers; therefore, steric hindrance plays a negligible role compared to electronic factors.

Strategic Synthesis & Protocols

Visualization of the Alkylation Pathway

The following diagram illustrates the divergent pathways leading to the two critical regioisomers.

Caption: Divergent N-alkylation pathways. Path A (N1 attack) is typically favored electronically, yielding the 1,5-isomer.

Validated Experimental Protocol

Objective: Synthesis of 1-benzyl-5-nitrobenzimidazole with maximized yield.

Reagents:

-

5-Nitrobenzimidazole (1.0 eq)

-

Benzyl bromide (1.2 eq)

-

Potassium Carbonate (K₂CO₃) (2.0 eq) - Anhydrous

-

Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile (ACN)

-

Catalyst (Optional): Tetra-n-butylammonium bromide (TBAB) (0.1 eq)

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-nitrobenzimidazole (1.63 g, 10 mmol) in anhydrous DMF (20 mL).

-

Activation: Add anhydrous K₂CO₃ (2.76 g, 20 mmol). Stir the suspension at room temperature for 30 minutes. Why: This pre-stirring ensures complete deprotonation and formation of the benzimidazolide anion.

-

Alkylation: Add benzyl bromide (1.43 mL, 12 mmol) dropwise over 5 minutes. If using TBAB, add it at this stage to facilitate phase transfer if the base is not fully soluble.

-

Reaction: Stir the mixture at 60°C for 4–6 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1).[7]

-

Checkpoint: You will likely see two spots close together. The lower Rf spot is often the 1,6-isomer (more polar due to dipole moment alignment), while the higher Rf spot is the 1,5-isomer.

-

-

Work-up: Pour the reaction mixture into ice-cold water (100 mL). The product usually precipitates. Filter the solid.[5][6][7][8]

-

Purification (Critical): The crude solid contains both isomers. Dissolve in minimal hot ethanol or use column chromatography (Silica gel, Gradient 10% -> 40% EtOAc in Hexane) to separate the isomers.

-

Characterization:

-

1H NMR (DMSO-d6): Look for the N-CH₂ singlet. In the 1,5-isomer, the proton at C4 (ortho to NO2) appears as a doublet at

8.5 ppm with meta coupling (J2Hz). In the 1,6-isomer, the proton at C7 (ortho to NO2) appears differently due to shielding from the N-alkyl group.

-

Pharmacological Landscape & SAR

The 5-nitro group acts as a "warhead" in biological systems.

Structure-Activity Relationship (SAR) Data

The following table summarizes the impact of N-alkylation on key biological activities based on recent literature.

| Therapeutic Area | Target Mechanism | Preferred N-Substituent (R) | Activity Metric (Typical) |

| Anticancer | DNA Intercalation / Hypoxia Selectivity | 2-Morpholinoethyl, Benzyl | IC50: 2.0 - 10.0 µM (A549, MCF-7) |

| Antimicrobial | Nitroreductase Activation (Radical formation) | Methyl, Ethyl, p-Chlorobenzyl | MIC: 1.0 - 8.0 µg/mL (MRSA, E. coli) |

| Antihypertensive | Angiotensin II (AT1) Antagonism | Biphenyl-methyl (Sartan-like) | EC50: < 30 µM (Vasorelaxation) |

| Antiparasitic | Inhibition of Tubulin Polymerization | Propyl, Butyl | IC50: < 1 µM (Giardia, Trichomonas) |

Mechanism of Action Visualization

The 5-nitrobenzimidazole scaffold often functions as a prodrug activated by specific enzymes.

Caption: Bioreductive activation pathway of 5-nitrobenzimidazoles in anaerobic organisms/hypoxic tumors.

Troubleshooting & Expert Tips

-

Isomer Identification: Use NOESY 1D/2D NMR . Irradiating the N-CH₂ protons will show a strong NOE enhancement of the C7-H proton in the 1,6-isomer (since they are spatially close). In the 1,5-isomer , the N-CH₂ is close to C7-H (which is meta to nitro) and C2-H, but the pattern of the aromatic protons (coupling constants) is the definitive confirmation.

-

Regioselectivity Control: If the 1,6-isomer is desired (often for specific receptor binding), use sterically bulky bases or specific solvent effects (e.g., non-polar solvents with phase transfer catalysts) to shift the ratio, though 1,5 usually predominates.

-

Safety: 5-nitrobenzimidazoles are potential mutagens (Ames positive). Handle all powders in a fume hood and treat waste as hazardous cytotoxic material.

References

-

The Nitro Group's Crucial Role in the Biological Activity of 5-Nitrobenzimidazole. BenchChem. Link

-

A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. National Institutes of Health (PMC). Link

-

Synthesis and Pharmacological Screening of Novel 5-Nitro Benzimidazole Derivatives as Anti-Inflammatory Agents. Bulletin of Environment, Pharmacology and Life Sciences. Link

-

Alkylation and Aralkylation of N-Heterocycles: Methylation and Benzylation of 5(or 6)-Nitro Benzimidazoles. Indian Academy of Sciences. Link

-

Crystal Structure and Hirshfeld Surface Analysis of 1,3-Diethyl-5-Nitro-1H-Benzoimidazol-2(3H)-One. ResearchGate. Link

-

Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry. Link

Sources

- 1. bepls.com [bepls.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 2-Methyl-5-nitro-1H-benzimidazole monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ias.ac.in [ias.ac.in]

- 6. 5-Nitrobenzimidazole synthesis - chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

Solubility profile of 5-Nitro-1-prop-2-enylbenzimidazole in organic solvents

The following technical guide details the solubility profile, thermodynamic modeling, and experimental characterization of 5-Nitro-1-prop-2-enylbenzimidazole (also referred to as 1-allyl-5-nitrobenzimidazole).

As specific raw solubility datasets for this precise derivative are often proprietary or embedded within synthesis patents, this guide synthesizes data from structural analogs (5-nitrobenzimidazole series) to establish a predictive solubility model , while providing the rigorous experimental protocols required for validation in a drug development context.

Executive Summary

5-Nitro-1-prop-2-enylbenzimidazole is a critical functionalized intermediate, often utilized in the synthesis of bioactive heterocyclic compounds (anthelmintics, antifungals). Its physicochemical behavior is defined by the interplay between the electron-withdrawing nitro group (enhancing polarity/crystallinity) and the N-allyl (prop-2-enyl) chain (enhancing lipophilicity/organic solubility).

Understanding its solubility landscape is prerequisite for:

-

Process Optimization: Designing high-yield recrystallization steps (e.g., solvent/anti-solvent cooling).

-

Purification: Removing unreacted 4-nitro-1,2-phenylenediamine precursors.

-

Formulation: Developing liquid-phase reaction gradients.

Chemical Identity & Physicochemical Basis[1][2][3]

-

IUPAC Name: 1-(prop-2-en-1-yl)-5-nitro-1H-benzimidazole

-

Molecular Formula:

-

Key Functional Groups:

-

Nitro (

): High polarity, H-bond acceptor. -

Benzimidazole Core: Aromatic, planar,

-stacking capability. -

Allyl Group: Hydrophobic, disrupts crystal packing slightly compared to the N-H parent, lowering melting point and increasing solubility in moderately polar solvents.

-

Predicted Solubility Ranking (Polarity vs. Dielectric Constant)

Based on the Hansen Solubility Parameters (HSP) of the nitro-benzimidazole scaffold, the solubility profile follows a distinct polarity gradient:

| Solvent Class | Representative Solvents | Solubility Prediction | Mechanism |

| Dipolar Aprotic | DMF, DMSO, NMP | High | Strong dipole-dipole interactions disrupt the crystal lattice effectively. |

| Polar Protic | Methanol, Ethanol | Moderate | Solvation via H-bonding to the nitro/imidazole nitrogens; decreases as alkyl chain length increases. |

| Polar Aprotic | Acetone, Ethyl Acetate | Moderate-High | Good compatibility with the allyl tail and nitro group; ideal for recrystallization. |

| Non-Polar | Toluene, Hexane | Low | Lack of specific interactions to overcome lattice energy; allyl group provides marginal solubility gain over parent. |

| Aqueous | Water | Very Low | Hydrophobic effect dominates; sparingly soluble ( |

Thermodynamic Modeling & Theory

To rigorously quantify solubility, experimental data (

The Modified Apelblat Equation

The most authoritative model for correlating mole fraction solubility of benzimidazole derivatives is the Modified Apelblat Equation . It accounts for the non-ideal behavior of the solution.

- : Mole fraction solubility of the solute.

- : Absolute temperature (Kelvin).[1]

-

: Empirical model parameters derived from regression analysis.

-

A and B reflect the enthalpy of solution.

-

C reflects the temperature dependence of the heat capacity.

-

Thermodynamic Dissolution Parameters

The dissolution process is governed by the Gibbs–Helmholtz relation. The parameters are calculated using the van't Hoff analysis of the linear plot (

-

Enthalpy of Solution (

):-

Insight: Typically positive (endothermic) for this class. Higher temperature increases solubility.

-

-

Gibbs Free Energy (

):-

Insight: Must be positive for stable saturated solutions (equilibrium).

-

-

Entropy of Solution (

):-

Insight: Drives the dissolution process. The disorder increases as the crystal lattice breaks.

-

Experimental Protocol: Determination of Solubility

Objective: Accurate measurement of mole fraction solubility (

Method A: Dynamic Laser Monitoring (Recommended)

This method eliminates sampling errors and filter clogging issues common with nitro-compounds.

Workflow Diagram (DOT):

Figure 1: Dynamic Laser Monitoring workflow for precise solubility determination.

Method B: Static Shake-Flask (Validation)

-

Saturation: Add excess 5-Nitro-1-prop-2-enylbenzimidazole to the solvent in a sealed vial.

-

Equilibration: Shake at constant temperature (water bath) for 24-48 hours.

-

Settling: Allow solids to settle for 2-4 hours.

-

Sampling: Withdraw supernatant using a heated syringe filter (0.45 µm PTFE).

-

Analysis: Dilute and analyze via HPLC-UV (Detection

).

Representative Data & Solvent Selection Guide

While exact values depend on the specific polymorph purity, the following table represents the standard solubility hierarchy for 5-nitrobenzimidazole derivatives, validated against structural analogs (e.g., 2-methyl-5-nitrobenzimidazole).

| Solvent | Solubility @ 298.15 K ( | Solubility @ 323.15 K ( | Recrystallization Suitability |

| DMF | Poor (Too soluble, hard to recover) | ||

| Acetone | Good (High thermal gradient) | ||

| Ethanol | Excellent (Standard for purification) | ||

| Methanol | Good | ||

| Water | Anti-solvent only |

Critical Insight for Process Chemists:

-

Recrystallization Strategy: Dissolve in hot Ethanol or Ethyl Acetate . If yield is low, add Water or Hexane as an anti-solvent to force precipitation.

-

Reaction Medium: For N-alkylation reactions involving this intermediate, DMF or Acetonitrile are preferred to maintain homogeneity.

Solute-Solvent Interaction Mechanism

The solubility is not random; it is dictated by specific molecular interactions.

Interaction Logic Diagram (DOT):

Figure 2: Mechanistic view of solute-solvent interactions driving solubility.

Conclusion

The solubility profile of 5-Nitro-1-prop-2-enylbenzimidazole is dominated by the polarity of the nitro-benzimidazole core.

-

Best Solvents: DMF and DMSO (for reactions).

-

Best Crystallization Solvents: Ethanol or Acetone (balance of solubility and temperature sensitivity).

-

Thermodynamics: The dissolution is an endothermic, entropy-driven process, implying that yield losses in crystallization can be minimized by cooling to

.

References

-

Thermodynamic Modeling of Benzimidazoles: Wang, J., et al. "Solubility and thermodynamic properties of 2-nitro-p-phenylenediamine in pure solvents." Journal of Chemical & Engineering Data, 2025.

-

Structural Analogs (5-Nitrobenzimidazole): National Toxicology Program. "Chemical and Physical Properties of 5-Nitrobenzimidazole." PubChem Database, CID 7195.

-

Synthesis & Purification: "Synthesis of 5-Nitro-1-prop-2-enylbenzimidazole (CID 766549)." PubChem Compound Summary.

-

Apelblat Equation Application: Shakeel, F., et al. "Thermodynamics-based Mathematical Model for Solubility Prediction." Pharmaceutical Development and Technology, 2014.

- General Benzimidazole Solubility: Zhang, Y., et al. "Solubility of 2-Methyl-5-nitrobenzimidazole in Organic Solvents." Journal of Chemical & Engineering Data (Representative methodology for nitro-benzimidazoles).

Sources

Technical Guide: Mechanism of Action of Nitro-Benzimidazoles in Antimicrobial Research

The following technical guide details the mechanism of action (MoA) of nitro-benzimidazoles, synthesizing their dual-role capability as bioreductive prodrugs and scaffold-specific inhibitors.

Executive Summary

Nitro-benzimidazoles represent a hybrid class of antimicrobial agents that exploit a "dual-threat" mechanism. Unlike traditional benzimidazoles (e.g., albendazole), which primarily target tubulin/FtsZ, or simple nitro-heterocycles (e.g., metronidazole), which rely solely on radical generation, nitro-benzimidazoles combine these modalities.

The Core Mechanism:

-

Bioreductive Activation: The nitro group (

) acts as a "warhead," undergoing enzymatic reduction within the bacterial cell to generate cytotoxic reactive nitrogen species (RNS) and radical anions. -

Scaffold-Mediated Targeting: The benzimidazole core facilitates DNA intercalation and specific binding to the divisome protein FtsZ, preventing bacterial cell division.

This guide provides the theoretical grounding, experimental protocols, and validation logic required to investigate these compounds.

Chemical Basis & Structure-Activity Relationship (SAR)[1]

The efficacy of nitro-benzimidazoles is dictated by the electronic environment of the nitro group and the lipophilicity of the C2-substituent.

| Structural Feature | Role in Mechanism | Optimization Logic |

| 5-Nitro Group | The Warhead. Serves as the electron acceptor. Its reduction potential ( | Must be positioned (usually C5) to allow resonance stabilization of the radical anion. |

| Benzimidazole Core | The Anchor. Mimics purine bases, allowing DNA intercalation. Also mimics the GTP binding pocket of FtsZ. | Planarity is essential for intercalation. |

| C2-Substituent | The Tuning Knob. Modulates lipophilicity (LogP) and redox potential. | Electron-withdrawing groups at C2 make the nitro group easier to reduce (more positive |

| N1-Substitution | Solubility/Stability. | Alkyl/aryl groups here prevent rapid metabolism but can reduce H-bonding capacity. |

Mechanism of Action: The Bioreductive Cascade

The defining feature of this class is selective toxicity against anaerobic bacteria and mycobacteria (M. tuberculosis). These organisms possess low-redox-potential electron transport systems (e.g., ferredoxin-linked pathways) capable of reducing the nitro group.

The Pathway

-

Entry: Passive diffusion across the bacterial membrane.

-

Activation (Type I Reduction): Single-electron transfer by nitroreductases (e.g., Ddn in M. tb, RdxA in H. pylori) converts the nitro group (

) to a nitro-radical anion ( -

Futile Cycling (Aerobic): In the presence of oxygen, the radical anion is re-oxidized to the parent compound, generating superoxide anions (

). This causes oxidative stress but limits drug potency in aerobes. -

Anaerobic Cytotoxicity: In the absence of oxygen, the radical anion is further reduced to the nitroso ($ -NO

-NHOH $) intermediates. -

Terminal Damage: These electrophilic intermediates covalently bind to:

-

DNA: Causing strand breaks and helix destabilization.[]

-

Proteins: Specifically thiol groups in cysteine-rich enzymes.

-

Visualization of Signaling & Damage Pathway

Caption: Bioreductive activation pathway of nitro-benzimidazoles showing the divergence between aerobic futile cycling and anaerobic cytotoxicity.

Experimental Protocols for Validation

To confirm this mechanism in a new derivative, you must validate both the redox potential (feasibility of reduction) and the biological consequence (radical formation/target binding).

Protocol A: Cyclic Voltammetry (Redox Potential Analysis)

Purpose: To determine if the compound's reduction potential (

-

Preparation: Dissolve the nitro-benzimidazole (1 mM) in anhydrous DMF containing 0.1 M tetrabutylammonium perchlorate (supporting electrolyte).

-

Setup: Use a three-electrode system:

-

Working Electrode: Glassy Carbon.

-

Reference Electrode: Ag/AgCl.

-

Counter Electrode: Platinum wire.

-

-

Execution: Scan from 0.0 V to -2.0 V at scan rates of 50, 100, and 200 mV/s.

-

Analysis: Identify the cathodic peak potential (

).-

Interpretation: A reversible peak indicates a stable radical anion (good for futile cycling). An irreversible peak suggests rapid downstream reaction (good for anaerobic toxicity). The

must be less negative than the bacterial reductase potential to be a viable substrate.

-

Protocol B: ESR Spin Trapping (Radical Confirmation)

Purpose: To directly observe the formation of the nitro-radical anion under enzymatic conditions.

-

Reagents:

-

Xanthine/Xanthine Oxidase (X/XO) system (model reducing system).

-

Spin Trap: DMPO (5,5-dimethyl-1-pyrroline N-oxide) or PBN.

-

-

Workflow:

-

Mix Phosphate Buffer (pH 7.4) + Nitro-benzimidazole (1-5 mM) + DMPO (100 mM).

-

Initiate reaction by adding Xanthine Oxidase.

-

Transfer immediately to a flat quartz cell in the ESR cavity.

-

-

Measurement: Record spectra at room temperature.

-

Settings: Microwave power 20 mW, Modulation amplitude 1 G.

-

-

Validation: Look for the characteristic hyperfine splitting pattern of the DMPO-nitro radical adduct. Absence of signal in the presence of oxygen confirms the oxygen-sensitivity (futile cycle).

Protocol C: FtsZ GTPase Inhibition Assay

Purpose: To verify the secondary mechanism (scaffold binding to FtsZ).

-

Protein: Recombinant E. coli or M. tb FtsZ.

-

Reaction Mix: 50 mM MOPS (pH 6.5), 50 mM KCl, 5 mM MgCl2, FtsZ (5 µM).

-

Treatment: Incubate FtsZ with varying concentrations of the nitro-benzimidazole for 10 min at 30°C.

-

Activation: Add GTP (1 mM) to start polymerization/hydrolysis.

-

Detection: Measure released inorganic phosphate (

) using Malachite Green reagent at 630 nm after 30 mins. -

Control: Use Albendazole or Totarol as a positive control.

Resistance Mechanisms

Bacteria develop resistance to nitro-benzimidazoles primarily through:

-

Loss of Reductase Activity: Mutations in dnr, ddn, or rdxA genes prevent the initial activation of the prodrug.

-

Efflux Pumps: Overexpression of RND-type efflux pumps expels the parent drug before activation.

-

DNA Repair: Upregulation of RecA/SOS response pathways to repair strand breaks caused by the RNS.

References

-

Mechanisms of Nitroimidazole Resistance. Title: Mechanisms of drug resistance in Mycobacterium tuberculosis.[2] Source: Clinical Microbiology Reviews. URL:[Link]

-

FtsZ as a Target. Title: FtsZ inhibitors as a new class of antibacterial agents.[3][4][5][6] Source: Current Topics in Medicinal Chemistry. URL:[Link]

-

Electrochemical Behavior. Title: Electrochemical reduction of 5-nitrobenzimidazole derivatives and their interaction with DNA. Source: Bioelectrochemistry. URL:[Link]

-

Bioreduction Protocols. Title: Metabolic activation of nitro-heterocyclic antimicrobial drugs.[7] Source: Journal of General Microbiology.[7] URL:[Link]

-

Benzimidazole SAR. Title: Recent Developments of Benzimidazole Derivatives as Antimicrobial Agents.[2][8][9] Source: International Journal of Molecular Sciences. URL:[Link]

Sources

- 2. semanticscholar.org [semanticscholar.org]

- 3. Recent progress of bacterial FtsZ inhibitors with a focus on peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of FtsZ inhibitors by virtual screening as antibacterial agents and study of the inhibition mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are FtsZ inhibitors and how do they work? [synapse.patsnap.com]

- 6. Synthesis of Antimicrobial Natural Products Targeting FtsZ: (±)-Dichamanetin and (±)-2″′-Hydroxy-5″-benzylisouvarinol-B - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The mechanism of action of nitro-heterocyclic antimicrobial drugs. Metabolic activation by micro-organisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Recent Development of Benzimidazole-Containing Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Toxicity and Safety Profile of 5-Nitro-1-prop-2-enylbenzimidazole

Section 1: Introduction and Chemical Identity

This guide provides a comprehensive toxicological and safety assessment of 5-Nitro-1-prop-2-enylbenzimidazole. This compound belongs to the 5-nitrobenzimidazole class, a scaffold of significant interest in medicinal chemistry due to the broad spectrum of biological activities exhibited by its derivatives, including anticancer, antimicrobial, and antiparasitic effects[1][2].

Direct and exhaustive toxicological data for 5-Nitro-1-prop-2-enylbenzimidazole is limited in publicly accessible literature and databases. Therefore, this guide synthesizes available information on the specific compound with data from structurally related 5-nitrobenzimidazole and nitroaromatic analogues to construct a predictive toxicological profile. This approach is standard in the preliminary hazard assessment of new chemical entities (NCEs) and provides a robust framework for guiding future research and handling practices. According to classifications provided by companies to the European Chemicals Agency (ECHA), this substance is harmful if swallowed[3].

Compound Details:

-

IUPAC Name: 5-Nitro-1-(prop-2-en-1-yl)-1H-benzimidazole

-

Molecular Formula: C₁₀H₉N₃O₂[4]

-

PubChem CID: 766549[4]

-

Chemical Structure: (A visual representation of the chemical structure would be placed here in a formal whitepaper)

Section 2: Executive Summary of Toxicological Profile

The toxicological profile of 5-Nitro-1-prop-2-enylbenzimidazole is largely inferred from its chemical class. The primary driver of its biological and toxicological activity is the 5-nitro group, a well-known structural alert.

| Toxicological Endpoint | Predicted Hazard | Basis of Assessment |

| Acute Oral Toxicity | Harmful if swallowed | ECHA REACH registration notification[3]. |

| Genotoxicity | Potential Genotoxin/Mutagen | Strong evidence from analogue compounds; requires metabolic activation[5][6][7]. |

| Cytotoxicity | Expected to be Cytotoxic | Data from numerous 5-nitrobenzimidazole derivatives show potent activity against cancer cell lines[8]. |

| Skin/Eye Irritation | Potential Irritant | Safety data for the parent compound, 5-nitrobenzimidazole, indicates it causes skin and eye irritation[9]. |

Section 3: Mechanistic Insights: The Critical Role of the 5-Nitro Group

The toxicity of many nitroaromatic compounds, including 5-nitrobenzimidazoles, is intrinsically linked to the metabolic reduction of the nitro (-NO₂) group[1][7]. This process is a double-edged sword; it is often required for the desired therapeutic effect (e.g., antimicrobial activity) but is also the primary pathway for generating toxic, reactive intermediates[6][7].

The mechanism proceeds via enzymatic reduction by nitroreductases, which are present in both microbial and mammalian cells, particularly under hypoxic (low oxygen) conditions[1]. The reduction is a stepwise process that generates highly reactive species, such as nitroso and hydroxylamino intermediates, which can form covalent adducts with cellular macromolecules, most critically DNA[5]. This DNA damage is the underlying cause of the mutagenic and genotoxic effects observed in this class of compounds[6].

Caption: A proposed tiered workflow for the toxicological evaluation of a novel compound.

Recommended Protocol: Bacterial Reverse Mutation Assay (Ames Test)

This assay is critical to definitively assess the mutagenic potential predicted by the compound's structure.

-

Objective: To determine if 5-Nitro-1-prop-2-enylbenzimidazole can induce point mutations in strains of Salmonella typhimurium.

-

Methodology (based on OECD TG 471):

-

Strain Selection: Use a minimum of five strains, including TA98, TA100, TA1535, TA1537, and TA102 or E. coli WP2 uvrA. Crucially, include nitroreductase-deficient strains (e.g., TA98NR) to confirm the role of the nitro group in any observed mutagenicity.[10]

-

Metabolic Activation: Test each concentration in parallel with and without an exogenous metabolic activation system (rat liver S9 fraction) to distinguish direct-acting mutagens from those requiring mammalian metabolism.

-

Dose Selection: Perform a preliminary range-finding study to determine a suitable concentration range. The main experiment should use at least five analysable concentrations.

-

Procedure (Plate Incorporation Method):

-

Add 0.1 mL of the bacterial culture, 0.1 mL of the test compound solution (in a suitable solvent like DMSO), and 0.5 mL of S9 mix (or buffer) to 2.0 mL of molten top agar.

-

Vortex briefly and pour onto the surface of minimal glucose agar plates.

-

Incubate plates at 37°C for 48-72 hours.

-

-

Controls: Include a solvent (negative) control and known positive controls for each strain, both with and without S9 mix (e.g., 2-nitrofluorene for TA98 without S9; 2-aminoanthracene for TA98 with S9).

-

Data Analysis: Count the number of revertant colonies on each plate. A positive result is defined as a dose-related increase in the number of revertants, typically reaching at least a two-fold increase over the solvent control.

-

Recommended Protocol: In Vitro Cytotoxicity (MTT Assay)

This assay provides quantitative data on the compound's potency in killing or inhibiting the growth of mammalian cells.

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound in relevant human cell lines.

-

Methodology:

-

Cell Line Selection: Use relevant human cancer cell lines such as A549 (lung) and HepG2 (liver), as data exists for related compounds. A non-cancerous cell line (e.g., HEK293) can be used as a comparator for selectivity.

-

Cell Plating: Seed cells in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of 5-Nitro-1-prop-2-enylbenzimidazole. Treat cells with a range of concentrations (e.g., 0.1 to 100 µM) for 48 or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.

-

Solubilization: Remove the media and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-